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Compound of Interest

Compound Name:
N-(2,3-dimethylphenyl)-4-

methylbenzamide

Cat. No.: B448496 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential

applications of N-(2,3-dimethylphenyl)-4-methylbenzamide, a substituted aromatic amide of

interest in medicinal chemistry and drug development. Detailed protocols for its synthesis and

characterization, along with methodologies for preliminary biological evaluation, are presented.

Introduction
N-aryl amides are a significant class of organic compounds widely recognized for their diverse

biological activities. The structural motif of an amide bond linking two aromatic rings is a

common feature in many pharmacologically active molecules. N-(2,3-dimethylphenyl)-4-
methylbenzamide belongs to this class and holds potential for investigation in various

therapeutic areas, including oncology, inflammation, and infectious diseases, based on the

activities of structurally related compounds. These notes are intended to serve as a practical

guide for the synthesis and evaluation of this compound and its analogs in a research and

development setting.
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The synthesis of N-(2,3-dimethylphenyl)-4-methylbenzamide is typically achieved through

the acylation of 2,3-dimethylaniline with 4-methylbenzoyl chloride. The general reaction

scheme is presented below.[1] This method, adapted from the general procedures reported by

Gowda et al. for the synthesis of N-aryl amides, is a reliable and straightforward approach.

Reaction Scheme

2,3-Dimethylaniline

Base (e.g., Triethylamine)
Solvent (e.g., Dichloromethane)

4-Methylbenzoyl chloride

N-(2,3-dimethylphenyl)-4-methylbenzamide
Acylation

Click to download full resolution via product page

Caption: General reaction scheme for the synthesis of N-(2,3-dimethylphenyl)-4-
methylbenzamide.

Experimental Protocol
Materials:

2,3-Dimethylaniline

4-Methylbenzoyl chloride

Triethylamine (or other suitable base)

Dichloromethane (DCM), anhydrous

Hydrochloric acid (1 M)

Saturated sodium bicarbonate solution

Saturated sodium chloride solution (brine)

Anhydrous sodium sulfate or magnesium sulfate
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Ethanol (for recrystallization)

Standard laboratory glassware and magnetic stirrer

Procedure:

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-

dimethylaniline (1.0 eq) in anhydrous dichloromethane under a nitrogen atmosphere.

Cool the solution to 0 °C using an ice bath.

Add triethylamine (1.1 eq) to the solution and stir for 10 minutes.

Slowly add a solution of 4-methylbenzoyl chloride (1.05 eq) in anhydrous dichloromethane to

the reaction mixture dropwise over 15-20 minutes, maintaining the temperature at 0 °C.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the

starting material.

Quench the reaction by adding 1 M hydrochloric acid and transfer the mixture to a

separatory funnel.

Separate the organic layer and wash it successively with 1 M hydrochloric acid, saturated

sodium bicarbonate solution, and brine.

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and

concentrate under reduced pressure to obtain the crude product.

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield

pure N-(2,3-dimethylphenyl)-4-methylbenzamide as a crystalline solid.[1]

Characterization Data
The final product should be characterized by standard analytical techniques to confirm its

identity and purity.
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Parameter Expected Value/Characteristics

Molecular Formula C₁₆H₁₇NO

Molecular Weight 239.31 g/mol

Appearance Colorless to off-white crystalline solid

Melting Point To be determined experimentally

¹H NMR
Peaks corresponding to aromatic and methyl

protons

¹³C NMR
Peaks corresponding to aromatic and methyl

carbons, and the amide carbonyl

Mass Spectrometry [M+H]⁺ or M⁺ peak at m/z 240.13 or 239.13

Purity (by HPLC) >95%

Potential Applications in Drug Development
While specific biological activity data for N-(2,3-dimethylphenyl)-4-methylbenzamide is not

extensively reported in the public domain, the broader class of N-aryl benzamides has shown

promise in several therapeutic areas.

Anticancer Activity: Many substituted benzamide derivatives have been investigated as

potential anticancer agents. For instance, some 4-methylbenzamide derivatives have been

synthesized and evaluated as potential protein kinase inhibitors.

Anti-inflammatory Activity: The benzamide scaffold is present in some non-steroidal anti-

inflammatory drugs (NSAIDs) and related compounds.

Antimicrobial Activity: N-aryl amides have also been explored for their antibacterial and

antifungal properties.

Protocols for Biological Evaluation
The following are general protocols for the preliminary in vitro screening of N-(2,3-
dimethylphenyl)-4-methylbenzamide for potential biological activities.
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General Workflow for In Vitro Screening

In Vitro Biological Screening

N-(2,3-dimethylphenyl)-4-methylbenzamide
(Stock Solution in DMSO)

Cytotoxicity Assay
(e.g., MTT Assay on Cancer Cell Lines)

Antimicrobial Assay
(e.g., Broth Microdilution against Bacteria/Fungi)

Enzyme Inhibition Assay
(e.g., Kinase Inhibition Assay)

Data Analysis
(IC50 / MIC Determination)

Click to download full resolution via product page

Caption: General workflow for the in vitro biological evaluation of the target compound.

Protocol 1: In Vitro Anticancer Screening (MTT Assay)
Objective: To assess the cytotoxic effect of N-(2,3-dimethylphenyl)-4-methylbenzamide on a

panel of human cancer cell lines.

Materials:

Human cancer cell lines (e.g., MCF-7, HeLa, A549)

Complete cell culture medium (e.g., DMEM with 10% FBS)

N-(2,3-dimethylphenyl)-4-methylbenzamide (dissolved in DMSO to prepare a stock

solution)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

DMSO (cell culture grade)
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96-well cell culture plates

Microplate reader

Procedure:

Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate

for 24 hours to allow for cell attachment.

Prepare serial dilutions of the test compound in the complete culture medium from the

DMSO stock solution. The final DMSO concentration should be less than 0.5%.

Remove the old medium from the wells and add 100 µL of the medium containing different

concentrations of the test compound. Include a vehicle control (medium with DMSO) and a

positive control (a known anticancer drug).

Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and

incubate for another 4 hours.

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the

formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value

(the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: In Vitro Antimicrobial Screening (Broth
Microdilution Assay)
Objective: To determine the minimum inhibitory concentration (MIC) of N-(2,3-
dimethylphenyl)-4-methylbenzamide against selected bacterial and fungal strains.

Materials:

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
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Fungal strains (e.g., Candida albicans)

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

N-(2,3-dimethylphenyl)-4-methylbenzamide (dissolved in DMSO)

96-well microtiter plates

Standard antibiotics/antifungals (positive controls)

Procedure:

Prepare a twofold serial dilution of the test compound in the appropriate broth in a 96-well

plate.

Inoculate each well with the microbial suspension to a final concentration of approximately 5

x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.

Include a growth control (no compound) and a sterility control (no inoculum).

Incubate the plates at 37 °C for 18-24 hours for bacteria or at 35 °C for 24-48 hours for fungi.

The MIC is defined as the lowest concentration of the compound that completely inhibits

visible growth of the microorganism.

Conclusion
The provided protocols offer a solid foundation for the synthesis and preliminary biological

evaluation of N-(2,3-dimethylphenyl)-4-methylbenzamide. Based on the known activities of

related N-aryl amides, this compound represents a viable candidate for further investigation in

drug discovery programs. The presented methodologies can be adapted and expanded to

include more extensive in vitro and in vivo studies to fully elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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